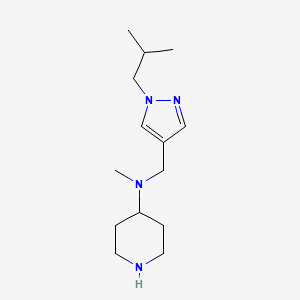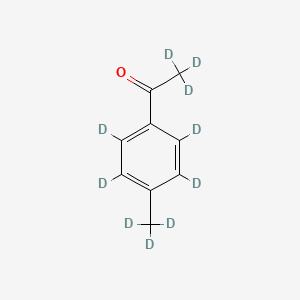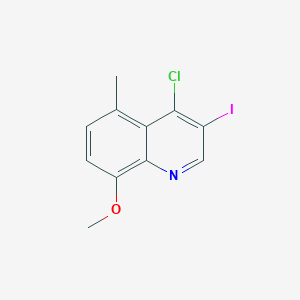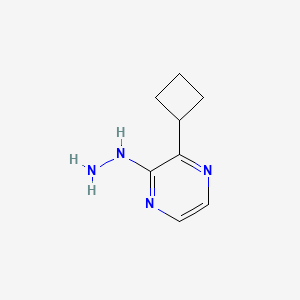
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and other names it’s known by.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It could include an analysis of its bond lengths and angles, its stereochemistry, and any functional groups present in the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It would look at the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they happen.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Bioactivity
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine and its derivatives have been explored in various synthetic and bioactivity studies. A study by Titi et al. (2020) focused on synthesizing hydroxymethyl pyrazole derivatives, investigating their structures using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These compounds, including derivatives of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, displayed potential biological activity against breast cancer and microbes (Titi et al., 2020).
Potential as PET Imaging Agents
Research by Xiaohong Wang et al. (2018) focused on the synthesis of a compound structurally similar to N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine for potential use in Positron Emission Tomography (PET) imaging for detecting IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Chemical Synthesis Applications
The study by Fleck et al. (2003) demonstrates the use of related compounds in the synthesis of key intermediates for pharmaceuticals, highlighting the relevance of such chemical structures in drug development (Fleck et al., 2003).
Applications in Cobalt(II) Complexes
A study by Choi et al. (2015) explored the use of compounds structurally related to N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine in forming Co(II) complexes. These complexes showed potential for applications in polymerization processes, particularly for producing poly(methylmethacrylate) with specific molecular characteristics (Choi et al., 2015).
Corrosion Inhibition
Research by Chetouani et al. (2005) demonstrated the efficacy of bipyrazole compounds, related to the chemical , in inhibiting corrosion of iron in acidic media. This suggests potential applications in materials science and engineering (Chetouani et al., 2005).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at how to handle and store the compound safely.
Orientations Futures
This would involve looking at potential future research directions. It could include potential applications of the compound, areas where further study is needed, and new synthesis methods or reactions that could be explored.
I hope this helps! If you have any more specific questions about this compound or about these topics, feel free to ask!
Propriétés
IUPAC Name |
N-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4/c1-12(2)9-18-11-13(8-16-18)10-17(3)14-4-6-15-7-5-14/h8,11-12,14-15H,4-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFKENIYQUYRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CN(C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)


